molecular formula C17H19NO5S B2382542 Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1705273-55-7

Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2382542
CAS No.: 1705273-55-7
M. Wt: 349.4
InChI Key: ARZINWXRDSSNHS-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a methoxyphenyl group, and a piperidine ring

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.

Mode of Action

It’s worth noting that similar sulfonyl piperazine-integrated triazole conjugates have been found to bind to the colchicine binding site of tubulin . This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

Similar compounds have been found to possess drug-like properties , suggesting they may have suitable absorption and distribution characteristics for therapeutic use

Action Environment

Similar compounds are typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect stability. The efficacy of the compound could also be influenced by factors such as pH and the presence of other molecules in the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent.

    Sulfonylation: The final step involves the sulfonylation of the piperidine ring, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, methoxyphenyl group, and sulfonylated piperidine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. The compound consists of a furan ring, a piperidine moiety, and a methoxyphenylsulfonyl group, which contribute to its diverse pharmacological properties. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₁₉N₂O₄S
Molecular Weight 365.42 g/mol
CAS Number Not specified
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by:

  • Inhibition of Enzymes : The sulfonamide functionality is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease .
  • Binding Affinity : The furan and methoxyphenyl groups may facilitate binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

Pharmacological Studies

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary tests indicate that compounds similar to this compound exhibit moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : The structural components suggest potential anticancer activity, as piperidine derivatives are often linked to anti-tumor effects in various studies .

Study 1: Antibacterial Screening

A study conducted on synthesized piperidine derivatives, including compounds related to this compound, demonstrated significant antibacterial activity with IC50 values ranging from 0.63 μM to 6.28 μM against various bacterial strains .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of similar compounds revealed strong AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsIC50 ValuesReference
AntibacterialPiperidine derivatives0.63 - 6.28 μM
AChE InhibitionSulfonamide derivatives2.14 - 21.25 μM
AnticancerVarious derivativesNot specified

Future Directions

The promising biological activities associated with this compound warrant further exploration. Future research should focus on:

  • In Vivo Studies : Comprehensive animal studies to evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Structure–Activity Relationship (SAR) Analysis : Identifying the influence of structural modifications on biological activity.

Properties

IUPAC Name

furan-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-22-13-4-6-14(7-5-13)24(20,21)15-8-10-18(11-9-15)17(19)16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZINWXRDSSNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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